4-Methoxypentan-1-ol
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Overview
Description
4-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a primary alcohol with a methoxy group attached to the fourth carbon of the pentane chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-methoxypentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: 4-Methoxypentanoic acid
Reduction: 4-Methoxypentane
Substitution: 4-Methoxypentyl chloride
Scientific Research Applications
4-Methoxypentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the production of various medicinal compounds.
Industry: this compound is employed in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxypentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity . The methoxy group enhances its solubility and reactivity, facilitating its incorporation into various biochemical pathways .
Comparison with Similar Compounds
4-Methylpentan-1-ol (Isohexanol): This compound is structurally similar but lacks the methoxy group.
4-Pentyn-1-ol: Another related compound, which is used as a starting material for the synthesis of 4-Methoxypentan-1-ol.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
818-56-4 |
---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
4-methoxypentan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
FSWHSYHYMTVSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)OC |
Origin of Product |
United States |
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